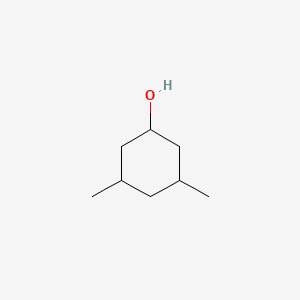

3,5-Dimethylcyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a derivative of cyclohexanol, where two methyl groups are substituted at the 3rd and 5th positions of the cyclohexane ring. This compound exists as a mixture of stereoisomers and is known for its presence in certain essential oils .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexanol can be synthesized through various methods. One common approach involves the hydrogenation of 3,5-dimethylcyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,5-dimethylcyclohexanone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethylcyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-dimethylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to its corresponding hydrocarbon, 3,5-dimethylcyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 3,5-Dimethylcyclohexanone.

Reduction: 3,5-Dimethylcyclohexane.

Substitution: 1-Chloro-3,5-dimethylcyclohexane.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

3,5-Dimethylcyclohexanol can be synthesized through several methods:

- Hydrogenation of 3,5-Dimethylcyclohexanone: Utilizing palladium on carbon as a catalyst under high-pressure hydrogen conditions.

- Epoxidation Reactions: Converting other organic precursors into this compound.

These synthetic methods yield high-purity products suitable for various applications in scientific research.

Chemistry

- Intermediate in Organic Synthesis: this compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations.

- Chiral Building Block: It is utilized in stereoselective reactions due to its stereochemistry, facilitating the study of conformational analysis.

Biology

- Metabolic Pathways Studies: The compound has been employed to investigate metabolic pathways related to cyclohexanol derivatives, providing insights into enzyme interactions and metabolic processes.

- Antimicrobial Properties: Preliminary studies indicate that it exhibits antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting potential applications in developing natural preservatives.

Medicine

- Drug Development: Research has explored its derivatives for therapeutic potential in treating various medical conditions. The compound's ability to interact with biological targets makes it relevant in medicinal chemistry.

Industry

- Solvent and Intermediate Production: In industrial applications, it is used as a solvent and an intermediate in producing polymers and resins. Its unique chemical properties enhance the performance of materials in various applications.

Antimicrobial Activity Study

A study assessed the compound's efficacy against several bacterial strains. Results indicated moderate inhibitory effects on Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.

Stereoselectivity in Biocatalysis

Research involving the fungus Glomerella cingulata demonstrated selective reduction of 3,5-dimethylcyclohexanone to produce different isomers of this compound. This finding underscores the importance of stereochemistry in biological interactions and biocatalysis.

Wirkmechanismus

The mechanism of action of 3,5-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds and participate in various biochemical reactions. Its effects are mediated through its ability to interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanol: The parent compound, lacking the methyl substitutions.

3-Methylcyclohexanol: A similar compound with a single methyl group at the 3rd position.

4-Methylcyclohexanol: A compound with a methyl group at the 4th position.

Uniqueness: 3,5-Dimethylcyclohexanol is unique due to the presence of two methyl groups at specific positions on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and applications compared to other cyclohexanol derivatives .

Biologische Aktivität

3,5-Dimethylcyclohexanol (C8H16O) is an organic compound that has garnered attention in various fields, particularly in biological and medicinal chemistry. This article explores the biological activities associated with this compound, its mechanisms of action, and its potential applications in drug development and other industries.

This compound is a colorless liquid with a characteristic odor. It is soluble in organic solvents and has a molecular weight of 128.21 g/mol. The compound can exist as a mixture of stereoisomers, which may exhibit different biological activities due to variations in their three-dimensional structures.

| Property | Value |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Flash Point | 74 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. As an alcohol, it can form hydrogen bonds with enzymes and receptors, influencing metabolic pathways. The hydroxyl group can undergo oxidation or reduction reactions, leading to the formation of metabolites that may have distinct biological effects.

Applications in Research

- Metabolic Pathways : Research indicates that this compound is used to study the metabolic pathways of cyclohexanol derivatives. It serves as an intermediate in synthesizing biologically active molecules.

- Drug Development : The compound has potential applications in developing new therapeutic agents. Its derivatives have shown promise in treating various medical conditions due to their biological activity.

- Antioxidant Activity : In studies involving plant oils, such as those derived from Nigella sativa, this compound has been identified as a significant component contributing to the oil's antioxidant properties .

Study on Nigella sativa Seed Oil

A study investigating the chemical composition and biological activities of Nigella sativa seed oil found that this compound constituted approximately 6.68% of the oil. The oil exhibited notable antioxidant, antimicrobial, and anticholinesterase activities, suggesting that compounds like this compound could play a role in drug discovery and natural product development .

Cytotoxicity Assessments

Research assessing the cytotoxic effects of various compounds revealed that some derivatives related to cyclohexanol structures exhibited selective cytotoxicity against tumor cells. Although specific data on this compound was limited, its structural relatives showed varying degrees of effectiveness against cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other cyclohexanol derivatives:

| Compound | Structure Variations | Notable Activities |

|---|---|---|

| Cyclohexanol | No methyl groups | Basic solvent properties |

| 3-Methylcyclohexanol | One methyl group at position 3 | Moderate biological activity |

| 4-Methylcyclohexanol | One methyl group at position 4 | Varies by isomer |

| This compound | Two methyl groups at positions 3 and 5 | Enhanced biological activity |

Eigenschaften

CAS-Nummer |

767-13-5 |

|---|---|

Molekularformel |

C8H16O |

Molekulargewicht |

128.21 g/mol |

IUPAC-Name |

(3R,5S)-3,5-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8? |

InChI-Schlüssel |

WIYNOPYNRFPWNB-DHBOJHSNSA-N |

SMILES |

CC1CC(CC(C1)O)C |

Isomerische SMILES |

C[C@@H]1C[C@@H](CC(C1)O)C |

Kanonische SMILES |

CC1CC(CC(C1)O)C |

Key on ui other cas no. |

767-14-6 5441-52-1 17373-17-0 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.